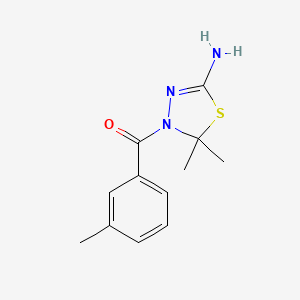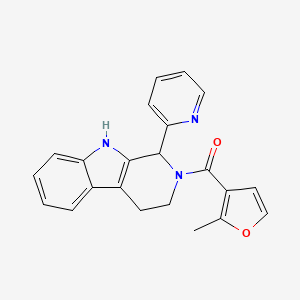![molecular formula C20H27N3O2 B6091496 2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6091496.png)
2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes. In 5]decan-6-one.
Mecanismo De Acción
The mechanism of action of 2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with various receptors and enzymes in the body. This compound has been shown to act as a dopamine D2 receptor antagonist, which inhibits the binding of dopamine to these receptors. Additionally, this compound has been shown to inhibit the activity of the hERG potassium channel, which is involved in the regulation of cardiac function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific application. As a dopamine D2 receptor antagonist, this compound has been shown to have effects on motor function, reward processing, and cognitive function. Additionally, this compound has been shown to have anti-arrhythmic effects, which make it a potential candidate for the treatment of cardiovascular diseases. Finally, this compound has also been investigated for its potential anticancer properties, as it has been shown to inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes. Additionally, this compound has been shown to have potent activity as a dopamine D2 receptor antagonist, which makes it a valuable tool for investigating the role of dopamine in various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many future directions for the study of 2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one. One potential direction is the investigation of its potential as a treatment for cardiovascular diseases, given its anti-arrhythmic effects. Additionally, further research is needed to fully understand the role of this compound as a dopamine D2 receptor antagonist, and its potential applications in the treatment of neurological and psychiatric disorders. Finally, the potential anticancer properties of this compound warrant further investigation, with the goal of developing new cancer treatments based on this compound.
Métodos De Síntesis
The synthesis of 2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that starts with the reaction of 3-pyridinylmethanol and cyclopentanone in the presence of a Lewis acid catalyst. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to form the spirocyclic intermediate. Finally, the intermediate is treated with 1,2-diaminoethane to obtain the desired product.
Aplicaciones Científicas De Investigación
2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. This compound has been shown to have potent activity as a dopamine D2 receptor antagonist, which makes it a valuable tool for investigating the role of dopamine in various physiological processes. Additionally, this compound has been shown to have anti-arrhythmic effects, which make it a potential candidate for the treatment of cardiovascular diseases. Finally, this compound has also been investigated for its potential anticancer properties, as it has been shown to inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
2-(cyclopentanecarbonyl)-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-18(17-6-1-2-7-17)23-12-9-20(15-23)8-4-11-22(19(20)25)14-16-5-3-10-21-13-16/h3,5,10,13,17H,1-2,4,6-9,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRZTWXLAZSPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3(C2)CCCN(C3=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(3,4-dihydro-1(2H)-naphthalenylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6091428.png)
![3-{2-[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6091433.png)
![N-(2,3-dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B6091434.png)

![2-(difluoromethoxy)-N-{4-[(2-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6091444.png)


![N-[(4-bromophenyl)sulfonyl]-N-phenylglycine](/img/structure/B6091467.png)
![7-(2,3-difluorobenzyl)-2-[3-(1-methylcyclopropyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6091481.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6091487.png)
![ethyl 7-(hydroxyimino)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6091493.png)
![3,6,7-trimethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6091494.png)
![N,N-diethyl-N'-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N'-methyl-1,2-ethanediamine](/img/structure/B6091508.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6091515.png)
